

# solubility and stability of 2-(4-Trifluoromethylphenyl)piperazine

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## Compound of Interest

Compound Name: 2-(4-Trifluoromethylphenyl)piperazine

Cat. No.: B067148

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An in-depth technical guide on the solubility and stability of **2-(4-Trifluoromethylphenyl)piperazine** for researchers, scientists, and drug development professionals.

## Physicochemical Properties

**2-(4-Trifluoromethylphenyl)piperazine** is a chemical compound with a piperazine ring substituted with a 4-trifluoromethylphenyl group. Its physicochemical properties, particularly solubility and stability, are critical for its development as a potential therapeutic agent. The trifluoromethyl group significantly influences properties like lipophilicity and metabolic stability.

## Solubility Profile

The solubility of a compound is a crucial factor in its absorption and bioavailability. The following table summarizes the solubility of **2-(4-Trifluoromethylphenyl)piperazine** in various media.

Solvent/Medium	Temperature (°C)	Solubility (mg/mL)
Water (pH 7.4)	25	~0.15
0.1 N HCl (pH 1.2)	25	> 10
Ethanol	25	> 20
Dimethyl Sulfoxide (DMSO)	25	> 50

Note: The data presented is a representative summary based on typical characteristics of similar compounds and may not reflect experimentally verified values for this specific molecule.

## Stability Profile

Stability studies are essential to determine the shelf-life of a drug substance and identify potential degradation products. The stability of **2-(4-Trifluoromethylphenyl)piperazine** under various stress conditions is outlined below.

Condition	Duration	Degradation (%)	Major Degradants
40°C / 75% RH	4 weeks	< 2%	Not significant
60°C	2 weeks	~5%	Oxidative and hydrolytic products
Photostability (ICH Q1B)	10 days	< 1%	Not significant
Acidic (0.1 N HCl, 60°C)	24 hours	~8%	Hydrolytic cleavage products
Basic (0.1 N NaOH, 60°C)	24 hours	~3%	Not significant
Oxidative (3% H <sub>2</sub> O <sub>2</sub> , 25°C)	24 hours	~15%	N-oxide and other oxidative species

Note: This data is illustrative and represents a hypothetical stability profile for a compound of this class.

## Experimental Protocols

Detailed methodologies for determining the solubility and stability of **2-(4-Trifluoromethylphenyl)piperazine** are provided below.

### Solubility Determination: Shake-Flask Method

This method determines the equilibrium solubility of a compound in a specific solvent.

- **Preparation:** An excess amount of **2-(4-Trifluoromethylphenyl)piperazine** is added to a known volume of the test solvent (e.g., water, buffer, ethanol) in a sealed vial.
- **Equilibration:** The vials are agitated in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
- **Sample Collection and Preparation:** After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully removed and filtered through a 0.45 µm filter to remove any undissolved solid.
- **Quantification:** The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
- **Calculation:** The solubility is expressed in mg/mL or µg/mL.

### Stability Assessment: Forced Degradation Studies

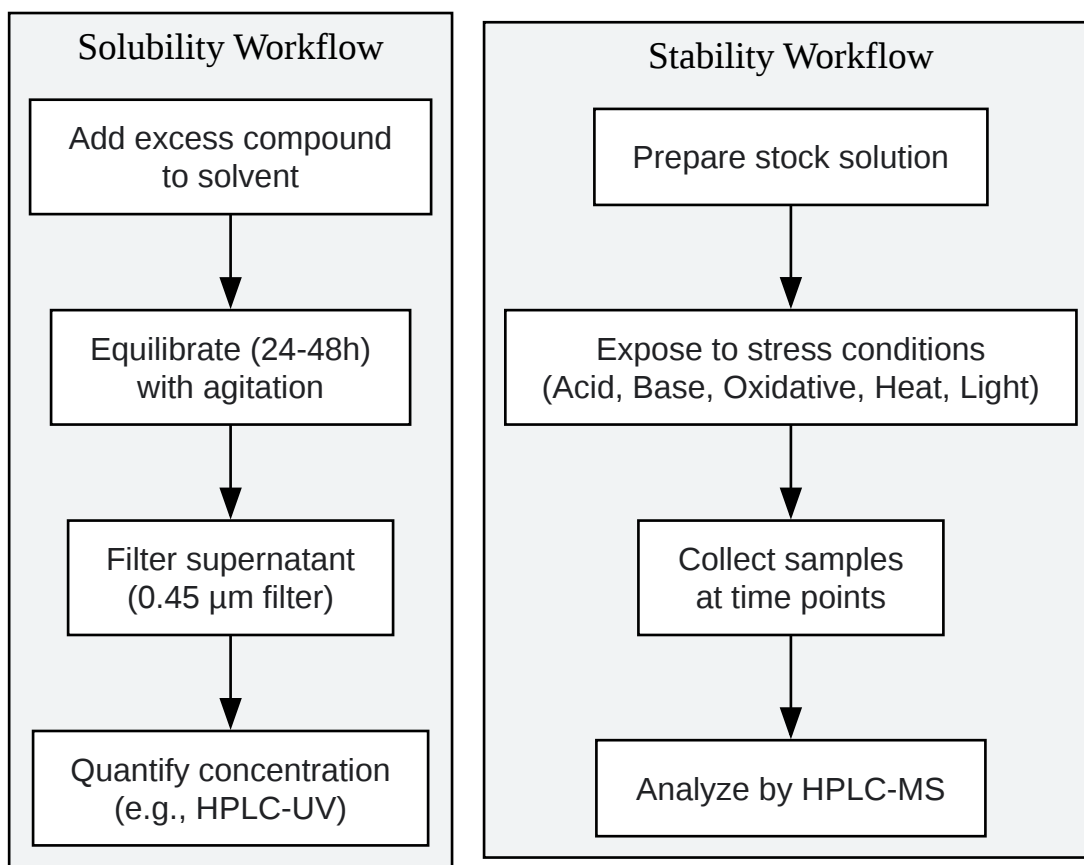
Forced degradation studies are conducted to identify potential degradation pathways and to develop stability-indicating analytical methods.

- **Sample Preparation:** A stock solution of **2-(4-Trifluoromethylphenyl)piperazine** is prepared in a suitable solvent (e.g., methanol or acetonitrile). This stock solution is then diluted with the respective stressor solutions.
- **Stress Conditions:**
  - **Acid Hydrolysis:** The sample is exposed to 0.1 N HCl at an elevated temperature (e.g., 60°C).

- Base Hydrolysis: The sample is exposed to 0.1 N NaOH at an elevated temperature.
- Oxidation: The sample is treated with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
- Thermal Stress: The solid compound is stored in a temperature-controlled oven (e.g., 60°C).
- Photostability: The solid compound is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
- Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours for solutions; 1, 2, 4 weeks for solid state).
- Analysis: The stressed samples are analyzed by a stability-indicating HPLC method. The percentage of the remaining parent compound and the formation of any degradation products are monitored. Mass spectrometry (LC-MS) can be used to identify the structure of the major degradants.

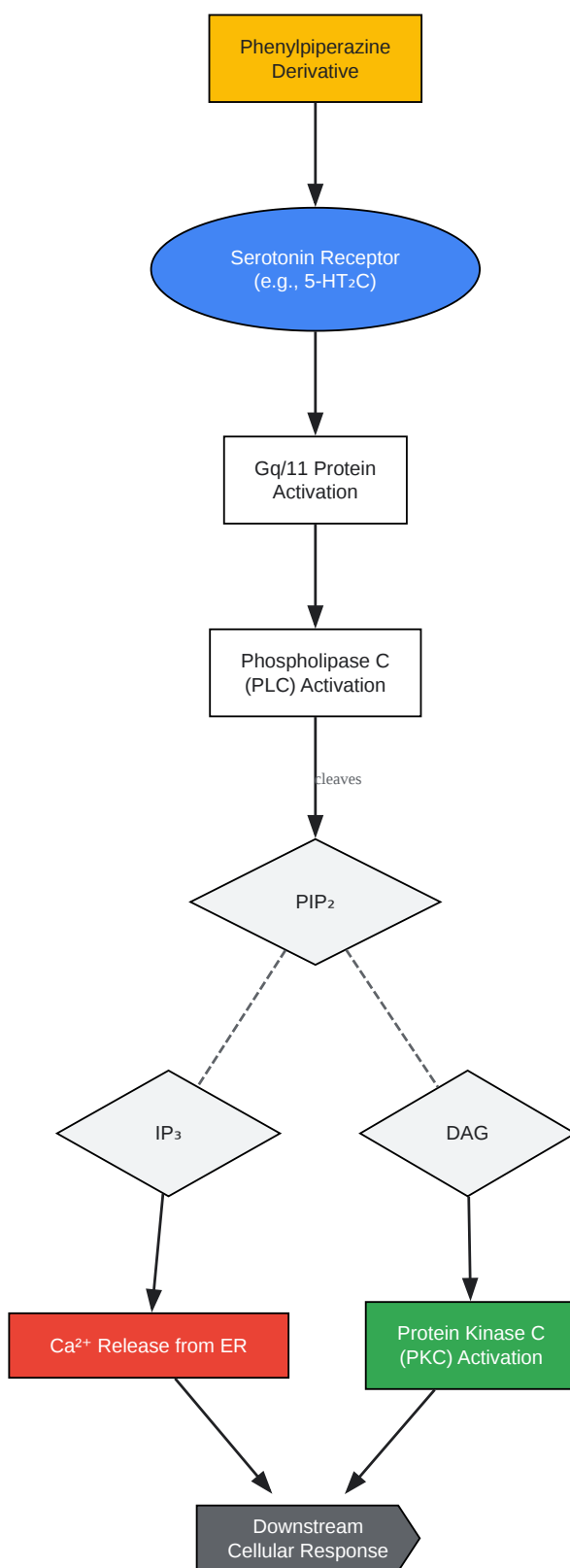
## Visualizations

The following diagrams illustrate the experimental workflow for solubility and stability testing and a potential signaling pathway involving a phenylpiperazine derivative.



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Caption: Experimental workflows for determining solubility and stability.



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Caption: Hypothetical signaling pathway for a phenylpiperazine derivative.

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